(2-Phenyl-1,3-oxazol-4-yl)methanethiol

Description

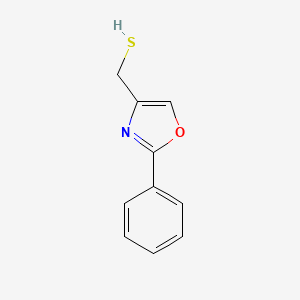

(2-Phenyl-1,3-oxazol-4-yl)methanethiol is a heterocyclic organic compound with the molecular formula C₁₀H₉NOS and a monoisotopic mass of 191.04048 Da . It features a 1,3-oxazole core substituted with a phenyl group at position 2 and a methanethiol (-CH₂SH) group at position 2. The thiol moiety confers unique reactivity, including susceptibility to oxidation and nucleophilic interactions. Its InChIKey suffix (-UHFFFAOYSA-N) distinguishes it from other isomers and analogs .

Properties

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c13-7-9-6-12-10(11-9)8-4-2-1-3-5-8/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAXJSNCTPVCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126272-24-0 | |

| Record name | (2-phenyl-1,3-oxazol-4-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazol-4-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the methanethiol group. One common method involves the cyclization of an appropriate precursor, such as a phenyl-substituted amino alcohol, under acidic or basic conditions to form the oxazole ring. The methanethiol group can then be introduced through a nucleophilic substitution reaction using a thiolating agent like hydrogen sulfide or a thiol derivative.

Industrial Production Methods

Industrial production methods for (2-Phenyl-1,3-oxazol-4-yl)methanethiol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazol-4-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(2-Phenyl-1,3-oxazol-4-yl)methanethiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is part of a broader family of C₁₀H₉NO derivatives, many of which share the oxazole backbone but differ in substituent positions or functional groups. Key comparisons include:

| Compound Name | Molecular Formula | Heterocycle Type | Substituent Positions | Functional Group | Monoisotopic Mass (Da) | Patent Count | Literature Count |

|---|---|---|---|---|---|---|---|

| (2-Phenyl-1,3-oxazol-4-yl)methanethiol | C₁₀H₉NOS | 1,3-Oxazole | Phenyl (C2), -CH₂SH (C4) | Thiol | 191.04048 | Not reported | Not reported |

| (5-Phenyl-1,2-oxazol-3-yl)methanethiol | C₁₀H₉NOS | 1,2-Oxazole | Phenyl (C5), -CH₂SH (C3) | Thiol | 191.04048 | Not reported | Not reported |

| Brassicanal A | C₁₀H₉NO | Unspecified | Unspecified | Aldehyde | 159.06842 | 5 | 0 |

| 4-Phenyl-5-aryloxy-1,2,3-thiadiazole | C₉H₇N₃OS | 1,2,3-Thiadiazole | Phenyl (C4), aryloxy (C5) | Aryl ether | 221.03600 (estimated) | Not reported | Not reported |

Key Observations :

- Positional Isomerism: The 1,3-oxazol-4-yl vs. 1,2-oxazol-3-yl isomers differ in electronic distribution due to the oxazole ring orientation.

- Functional Group Impact: The thiol group in both oxazole derivatives increases reactivity compared to non-thiol analogs like Brassicanal A. For example, thiols are prone to oxidation (forming disulfides) and participate in nucleophilic substitutions .

- Heterocycle Differences : Thiadiazole derivatives (e.g., 4-Phenyl-5-aryloxy-1,2,3-thiadiazole) exhibit distinct electronic properties due to the sulfur-containing heterocycle, which may enhance π-stacking interactions or alter solubility .

Research and Patent Landscape

- This suggests that (2-Phenyl-1,3-oxazol-4-yl)methanethiol may be underexplored in industrial applications .

Biological Activity

(2-Phenyl-1,3-oxazol-4-yl)methanethiol is a compound characterized by the presence of both an oxazole ring and a thiol group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound is studied for its potential antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of (2-Phenyl-1,3-oxazol-4-yl)methanethiol can be represented as follows:

This compound features:

- An oxazole ring which is known for its biological activities.

- A thiol group that enhances its reactivity and ability to form covalent bonds with biomolecules.

The biological activity of (2-Phenyl-1,3-oxazol-4-yl)methanethiol is attributed to its interactions with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function.

- Gene Expression Modulation : The oxazole ring can interact with nucleic acids, influencing gene expression and cellular functions.

- Redox Reactions : The thiol group participates in redox reactions, which can affect cellular oxidative states.

Antimicrobial Activity

Research indicates that (2-Phenyl-1,3-oxazol-4-yl)methanethiol exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Anticancer Activity

Recent investigations have focused on the anticancer properties of related oxazole derivatives. For instance, compounds similar to (2-Phenyl-1,3-oxazol-4-yl)methanethiol have shown promising results in inhibiting cancer cell proliferation. The average values of anticancer activity parameters for certain oxazole derivatives ranged from:

These findings suggest that (2-Phenyl-1,3-oxazol-4-yl)methanethiol could be further explored for its potential use in cancer therapy.

Table 1: Biological Activity Summary

Case Study: Anticancer Potential

A study evaluated various oxazole derivatives for their anticancer activity against NCI tumor cell lines. The results indicated that the presence of phenyl groups at specific positions on the oxazole ring was critical for enhancing anticancer activity . This suggests that (2-Phenyl-1,3-oxazol-4-yl)methanethiol may possess similar potential due to its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.